molecular formula C10H16F3NO3 B12099627 tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate

tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate

Katalognummer: B12099627
Molekulargewicht: 255.23 g/mol
InChI-Schlüssel: WVMFTUHMEJKBAC-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethoxy group and a tert-butyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a trifluoromethoxy group and a tert-butyl ester. One common method involves the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. These systems allow for precise control over reaction parameters, leading to higher efficiency and reduced waste.

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the trifluoromethoxy group and the tert-butyl ester can influence the reactivity and selectivity of these reactions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. The reaction conditions often involve specific solvents and catalysts to achieve the desired transformation .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a precursor for the development of pharmaceuticals and other bioactive compounds. Additionally, its unique structural properties make it valuable in industrial applications, such as the development of new materials and catalysts .

Wirkmechanismus

The mechanism of action of tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, while the tert-butyl ester can affect its stability and solubility. These factors contribute to the compound’s overall biological and chemical activity .

Eigenschaften

Molekularformel

C10H16F3NO3

Molekulargewicht

255.23 g/mol

IUPAC-Name

tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-5-4-7(6-14)16-10(11,12)13/h7H,4-6H2,1-3H3/t7-/m1/s1

InChI-Schlüssel

WVMFTUHMEJKBAC-SSDOTTSWSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC(F)(F)F

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.